N-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound that belongs to the class of oxane carboxamides This compound is characterized by the presence of a dimethoxyphenyl group, a thiophenyl group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a substitution reaction using thiophene and a suitable electrophile.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide: can be compared with other oxane carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the dimethoxyphenyl and thiophenyl groups with the oxane ring. These features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-13-5-6-14(15(12-13)22-2)19-17(20)18(7-9-23-10-8-18)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZSFZZHDJTPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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